molecular formula C15H14N2O2S2 B3019962 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034564-07-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B3019962
CAS RN: 2034564-07-1
M. Wt: 318.41
InChI Key: YORMMSIZVSGBNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-carboxyisoxazole was accomplished by a cycloaddition reaction followed by hydrolysis . Another example is the synthesis of an isoxazole derivative by reacting a carbazole aldehyde with an amino-isoxazole in the presence of acetic acid in ethanol . These methods highlight the versatility of isoxazole synthesis, which could be applied to the synthesis of "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of a dimethylisoxazole compound was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the metabolic transformation of an isoxazole prodrug into an active anti-inflammatory agent in vivo . This indicates that isoxazole derivatives can be designed to undergo specific chemical transformations under physiological conditions, which is an important consideration for drug design and development.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the compound's lipophilicity and, consequently, its absorption and metabolism . The cytotoxicity of an isoxazole derivative against cancer cell lines also suggests that these compounds can interact with biological targets, which is a result of their chemical properties . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of isoxazole-based drugs.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it were used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties for use in a particular field, further studies could focus on optimizing its synthesis, investigating its mechanism of action, or assessing its safety and efficacy .

properties

IUPAC Name

5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-10-8-13(17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORMMSIZVSGBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide

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